molecular formula C11H11NO2 B6170701 1-(methoxymethyl)-1H-indole-3-carbaldehyde CAS No. 73540-77-9

1-(methoxymethyl)-1H-indole-3-carbaldehyde

Cat. No.: B6170701
CAS No.: 73540-77-9
M. Wt: 189.2
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Description

1-(Methoxymethyl)-1H-indole-3-carbaldehyde ( 491595-94-9) is a functionalized indole derivative offered as a key chemical intermediate for research and development applications. With the molecular formula C11H10INO2 and an average molecular mass of 315.110 Da, this compound serves as a versatile scaffold in synthetic organic chemistry . Indole-3-carbaldehyde derivatives are privileged structures in medicinal chemistry and are frequently employed in the construction of more complex heterocyclic systems. For instance, indole-3-carbaldehyde substrates are commonly utilized in multicomponent reactions, such as the synthesis of aminocyanopyridine derivatives under microwave irradiation, demonstrating their utility in generating novel compound libraries for biological screening . The methoxymethyl (MOM) protecting group on the indole nitrogen atom modulates the compound's reactivity and solubility, making it a valuable precursor for pharmaceutical research and the development of fine chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet and handle the compound with appropriate personal protective equipment, as it may be irritating to the eyes, respiratory system, and skin .

Properties

CAS No.

73540-77-9

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Reactivity Profiles and Advanced Chemical Transformations of 1 Methoxymethyl 1h Indole 3 Carbaldehyde

Transformations Involving the C3-Carbaldehyde Group

The aldehyde functional group at the C3 position is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles.

Cyanohydrin Formation : Aldehydes and unhindered ketones react with hydrogen cyanide (HCN) in a reversible, base-catalyzed reaction to form cyanohydrins. unizin.orglibretexts.org This reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated. unizin.orgyoutube.com While specific studies on the cyanohydrin formation of 1-(methoxymethyl)-1H-indole-3-carbaldehyde are not detailed in the provided results, the general reactivity of aldehydes suggests its capability to undergo this transformation. unizin.orglibretexts.orgyoutube.com This reaction is synthetically useful as the resulting cyanohydrin can be further converted into other functional groups, such as primary amines or carboxylic acids. unizin.orgyoutube.com

Imine Formation : The reaction of aldehydes with primary amines yields imines. peerj.com This condensation reaction is reversible and is a key step in many organic syntheses. peerj.com For instance, radical cyclization of related N-sulfonylindoles can lead to the formation of an imine intermediate, which can then be reduced. beilstein-journals.org The formation of imines from this compound provides a pathway to introduce nitrogen-containing substituents at the C3-position.

Condensation Reactions

Condensation reactions involving the C3-carbaldehyde group are crucial for carbon-carbon bond formation.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com It is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after dehydration. wikipedia.org The Knoevenagel condensation of indole-3-carbaldehydes with various active methylene compounds is a widely used method for synthesizing diverse organic molecules. oszk.hu

Aldol Condensation : This reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. evitachem.com

Henry Reaction : Also known as the nitro-aldol reaction, the Henry reaction is the base-catalyzed reaction between an aldehyde or ketone and a nitroalkane. researchgate.net The synthesis of tryptamine (B22526) derivatives can be achieved through a three-step process starting with the Henry reaction of indole-3-carboxaldehyde (B46971) to form 3-(2-nitrovinyl)indole derivatives. tci-thaijo.org

A representative Knoevenagel condensation reaction is shown below:

Reactant 1Reactant 2CatalystProduct
This compoundMalononitrilePiperidine2-((1-(Methoxymethyl)-1H-indol-3-yl)methylene)malononitrile
This compoundBarbituric AcidPiperidine5-((1-(Methoxymethyl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Formation of Oximes and Related Nitrogen Derivatives

The reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. nih.gov This reaction can be performed under solvent-free mechanochemical conditions, offering an environmentally friendly alternative to traditional solution-phase synthesis. nih.govmdpi.com The resulting 1-(methoxymethyl)-1H-indole-3-carboxaldehyde oxime is a key intermediate in the synthesis of bioactive indole (B1671886) phytoalexins. nih.govmdpi.com The oxime can exist as syn and anti isomers, and their ratio can be influenced by the reaction conditions. nih.gov

ReactantReagentBaseProductYield
This compoundHydroxylamine hydrochlorideSodium hydroxide1-(Methoxymethyl)-1H-indole-3-carboxaldehyde oxime~95%

Oxidation to Indole-3-Carboxylic Acid Derivatives

The aldehyde group at the C3 position can be oxidized to a carboxylic acid. In the plant Arabidopsis thaliana, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net This biological oxidation is part of the plant's defense mechanism. nih.govresearchgate.net Chemical oxidation methods can also be employed to achieve this transformation.

Reduction to Indole-3-Methanol Derivatives

The reduction of the C3-carbaldehyde group yields the corresponding alcohol, 1-(methoxymethyl)-1H-indole-3-methanol. A common method for this transformation is the use of sodium borohydride (B1222165) in a methanol (B129727) reaction system. google.com This process is often followed by concentration and hydrolysis to obtain the final product. google.com

Reactions on the Indole Ring System

The indole ring itself is susceptible to various reactions, primarily electrophilic substitutions. The presence of the electron-donating nitrogen atom makes the indole nucleus electron-rich and reactive towards electrophiles.

The C3 position of indole is the most nucleophilic, but since it is already substituted in this compound, reactions on the ring will target other positions. Nucleophilic substitution reactions can occur at the C2-position of 1-methoxyindole-3-carbaldehyde (B1618907) with various nucleophiles, leading to 2-substituted indole-3-carbaldehydes. researchgate.net Additionally, direct iodination of the indole ring at the C5-position has been reported for other substituted indoles. rsc.org Furthermore, photocatalytic C-3 functionalization of indoles, such as thiocyanation, has been achieved using covalent organic frameworks as metal-free photocatalysts. rsc.org

Nucleophilic Substitution Reactions on the Indole Core (e.g., at C2 in N-alkoxyindoles)

A key feature of N-alkoxyindoles bearing an electron-withdrawing group at the C3 position is their susceptibility to nucleophilic substitution at the C2 position. This compound, by virtue of its N-O bond, behaves as an N-alkoxyindole. The presence of the electron-withdrawing carbaldehyde group at C3 sufficiently activates the C2 position, making it electrophilic and prone to attack by various nucleophiles. This reaction proceeds with the departure of the methoxy (B1213986) group from the nitrogen atom, which is subsequently protonated, leading to the N-H indole.

Research on the closely related compound, 1-methoxyindole-3-carbaldehyde, has demonstrated that it is a versatile electrophile that reacts regioselectively at the C2-position with a wide range of sulfur, oxygen, nitrogen, and carbon-centered nucleophiles. nii.ac.jpresearchgate.net For instance, reaction with sodium methanethiolate (B1210775) (NaSMe) in refluxing methanol provides a high yield of 2-(methylthio)indole-3-carbaldehyde. nii.ac.jp Similarly, oxygen nucleophiles like sodium methoxide (B1231860) and ethoxide afford the corresponding 2-alkoxyindole-3-carbaldehydes in excellent yields. nii.ac.jp The introduction of a nitro group at the C6 position, as in 1-methoxy-6-nitroindole-3-carbaldehyde, further enhances this reactivity, allowing for successful substitutions with nucleophiles such as piperidine, pyrrole (B145914), indole, and dimethyl malonate. nii.ac.jppsu.edu

These transformations highlight a powerful strategy for introducing diverse substituents at the C2 position, a site that is often challenging to functionalize directly via electrophilic substitution. The reaction is believed to proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 position, followed by the elimination of the methoxy group from the nitrogen atom. researchgate.net

Table 1: Nucleophilic Substitution at C2 of N-Methoxyindole-3-carbaldehydes
SubstrateNucleophileProductYield (%)Reference
1-Methoxyindole-3-carbaldehydeNaSMe2-(Methylthio)indole-3-carbaldehyde94 nii.ac.jp
1-Methoxyindole-3-carbaldehydeNaOMe2-Methoxyindole-3-carbaldehyde90 nii.ac.jp
1-Methoxyindole-3-carbaldehydeNaOEt2-Ethoxyindole-3-carbaldehyde95 nii.ac.jp
1-Methoxy-6-nitroindole-3-carbaldehydePiperidine6-Nitro-2-(piperidin-1-yl)indole-3-carbaldehyde92 nii.ac.jppsu.edu
1-Methoxy-6-nitroindole-3-carbaldehydePyrrole6-Nitro-2-(pyrrol-1-yl)indole-3-carbaldehyde98 nii.ac.jppsu.edu
1-Methoxy-6-nitroindole-3-carbaldehydeDimethyl malonateDimethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate92 nii.ac.jp

Regioselective C-H Functionalization at Various Positions (C2, C3, C4-C7)

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the indole scaffold, the inherent reactivity favors functionalization at the electron-rich pyrrole ring (C2 and C3). However, with the C3 position of this compound already substituted, attention turns to the C2, and the more challenging C4-C7 positions on the benzenoid ring. rsc.org

Achieving regioselectivity, particularly at the less reactive C4–C7 positions of the benzene (B151609) moiety, often necessitates the use of a directing group. rsc.orgnih.gov This group coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its activation. While the C3-carbaldehyde group on the title compound can itself act as a directing group, its efficacy can be limited.

More robust strategies often involve either installing a more effective directing group or utilizing a transient one. For example, methods have been developed for the C4-arylation of indoles by installing a removable pivaloyl group at the C3 position. nih.gov Similarly, the use of a glycine (B1666218) transient directing group has enabled C4-arylation of the indole core. nih.gov For functionalization at other positions, different directing groups are employed. A pyrimidyl group attached to the indole nitrogen, for instance, can direct C-H alkenylation, while an amide group can direct the synthesis of complex fused systems. nih.govrsc.org In the context of this compound, the aldehyde could be transformed into a more potent directing group (e.g., an oxime or a hydrazone) to steer functionalization towards the C4 or C2 positions.

Transition metal catalysis is the engine behind most modern C-H functionalization methodologies. youtube.com Palladium, rhodium, and ruthenium are among the most frequently used metals for activating indole C-H bonds. rsc.orgnih.govacs.orgcaltech.edu The general mechanism often involves the cleavage of a C-H bond through an interaction with the transition metal, forming a carbon-metal bond without changing the metal's oxidation state, a process known as concerted metalation-deprotonation (CMD). youtube.com

For N-protected indoles, C-H activation at the C2 position is common. Palladium-catalyzed systems, in particular, have been extensively developed for C2-arylations, -alkenylations, and -alkylations. acs.orgthieme-connect.combeilstein-journals.orgnih.gov For example, a palladium-catalyzed norbornene-mediated cascade process has been shown to achieve regioselective C2-alkylation of N-H indoles. acs.org The N-MOM group on the title compound would facilitate such reactions by preventing N-H activation, thus directing the catalyst towards C-H bonds. The electron-withdrawing nature of the C3-aldehyde deactivates the pyrrole ring, making C2-functionalization more challenging compared to an unsubstituted N-MOM indole, but this can often be overcome with appropriately designed catalytic systems.

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Indoles
PositionTransformationCatalyst SystemDirecting GroupReference
C2AlkylationPd(OAc)₂ / NorborneneNone (on N-H indole) acs.org
C2ArylationPd(OAc)₂ / AgOAcC3-CHO (on N-H indole) nih.gov
C4ArylationPd(PPh₃)₂Cl₂ / Ag₂OC3-Piv nih.gov
C4OlefinationPd(OAc)₂N-TfNH₂ nih.gov
C7Annulation[RhCp*Cl₂]₂ / AgSbF₆N-Pyrimidyl nih.gov

Cross-Coupling Reactions of Indole Halide Derivatives Derived from the Compound

Haloindole carboxaldehydes are valuable precursors for building molecular complexity via transition metal-catalyzed cross-coupling reactions. researchgate.net Starting from this compound, halogen atoms can be introduced at various positions (e.g., C2, C4, C5, C6, or C7) through electrophilic halogenation reactions. The resulting halo-derivatives are stable, versatile intermediates for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netorganic-chemistry.org

For example, a 2-bromo or 2-iodo derivative of the title compound could be synthesized and subsequently used in a Suzuki coupling with an arylboronic acid to generate a 2-aryl-1-(methoxymethyl)-1H-indole-3-carbaldehyde. Similarly, a Sonogashira coupling with a terminal alkyne would yield a 2-alkynyl substituted indole. organic-chemistry.org Functionalization of the benzenoid ring is also highly valuable. A 4-bromo or 7-bromo derivative could undergo intramolecular direct C-H arylation to form fused polycyclic systems like indolo[1,2-f]phenanthridines. organic-chemistry.org These strategies significantly expand the synthetic utility of the parent aldehyde, allowing for the construction of elaborate molecular architectures. researchgate.net

Dearomatization Reactions and Subsequent Transformations

Dearomatization reactions transform flat, aromatic systems into three-dimensional structures, which is of great interest in medicinal chemistry. rsc.org The indole nucleus can undergo dearomatization through various pathways, including oxidative processes and cycloadditions. Oxidative dearomatization of indoles often yields valuable spirocyclic or polycyclic indolone skeletons. rsc.org

For this compound, the electron-withdrawing C3-aldehyde group influences the reactivity in such transformations. Ruthenium-catalyzed intermolecular dearomatization of indoles with allylic alcohols, for instance, proceeds via a cascade that introduces substituents at both the C3 and N1 positions. rsc.org Applying this to the title compound would likely involve initial functionalization at the C2 position due to the existing C3-substituent. The dearomatized intermediates can then undergo further transformations, leveraging the newly formed stereocenters and functional groups to access complex molecular frameworks. rsc.org

Influence of the N1-Methoxymethyl Group on Reactivity and Selectivity

The N1-methoxymethyl (MOM) group exerts a profound influence on the reactivity and selectivity of the transformations discussed, acting in several distinct capacities:

Protecting Group: Its primary and most straightforward role is to protect the indole nitrogen. The N-H bond of indole is acidic (pKa ≈ 17) and nucleophilic, leading to potential complications such as N-deprotonation, N-alkylation, or N-arylation in the presence of bases or electrophiles. nih.gov The MOM group effectively blocks this reactivity, allowing for selective functionalization at other sites on the indole ring. Its facile cleavage under acidic conditions makes it an ideal protecting group for multi-step syntheses.

Electronic Modulation: Electronically, the MOM group is considered weakly electron-withdrawing via induction due to the electronegative oxygen atom. This slightly deactivates the indole ring towards electrophilic attack compared to an N-H or N-alkyl indole. This deactivation can alter the regioselectivity of certain reactions. However, it is precisely this N-alkoxy character that activates the C2 position towards nucleophilic substitution, as detailed in section 3.2.1. nii.ac.jpresearchgate.net

Steric Hindrance: The MOM group introduces steric bulk around the N1 position. This can sterically hinder access to the adjacent C2 and C7 positions, potentially directing reactions towards more accessible sites like C4, C5, or C6, especially in the absence of a strong directing group.

Directing Group Capacity: In some transition metal-catalyzed C-H activation reactions, the oxygen atom of the MOM group can act as a weak Lewis base, coordinating to the metal center and directing functionalization to the C2 position. However, this effect is generally weaker than that of purpose-designed directing groups.

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its constituent functional groups: the indole nucleus, the 3-carbaldehyde group, and the N-methoxymethyl (MOM) group.

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position. However, in this compound, this position is already functionalized with a carbaldehyde group. The N-methoxymethyl group, while primarily installed as a protecting group, also exerts a significant electronic influence. The nitrogen lone pair's participation in the aromatic system is crucial for the indole's high electron density. The introduction of the methoxymethyl group at the N1 position can modulate this electron-donating capacity.

The electron-donating nature of the indole nitrogen has a profound effect on the reactivity of the 3-carbaldehyde group. It decreases the electrophilicity of the carbonyl carbon, a phenomenon attributed to the electron-donating resonance effect of the indole nitrogen. nih.gov This reduced electrophilicity can influence the conditions required for nucleophilic additions to the aldehyde.

From a steric perspective, the methoxymethyl group at the N1 position introduces bulk, which can hinder the approach of reagents to the adjacent C2 and C7 positions of the indole ring. This steric hindrance can be exploited to direct reactions to other, more accessible sites on the molecule. The size of the N-substituent can influence the hydrogenation ability of the nitrogen heterocycle by increasing the spatial requirements. acs.org

The interplay of these electronic and steric factors is critical in predicting and controlling the outcomes of reactions involving this compound. For instance, in reactions where both the aldehyde and the indole ring can react, the specific conditions and reagents will determine the chemoselectivity based on the electronic activation or deactivation of each site and the steric accessibility.

Role as a Removable Protecting Group and its Cleavage Conditions

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and, in this case, for the nitrogen atom of the indole ring. wikipedia.org Its primary function is to mask the reactivity of the N-H bond, preventing unwanted side reactions during synthetic sequences targeting other parts of the molecule. The protection of the indole nitrogen is a common strategy in multi-step syntheses.

The installation of the MOM group typically involves the reaction of the N-H of indole-3-carbaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org An alternative method for protecting an indole nitrogen involves using potassium hydride (KH) and methoxymethyl chloride. synarchive.com

The key advantage of the MOM group lies in its stability under a range of reaction conditions and its susceptibility to cleavage under specific, controlled conditions. The removal of the MOM group, or deprotection, is a critical step to unveil the free N-H of the indole at the desired stage of a synthesis.

Cleavage of the MOM group from a nitrogen atom is most commonly achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this purpose. wikipedia.org For instance, treatment with hydrochloric acid (HCl) in a suitable solvent system like a mixture of diethyl ether, water, and tetrahydrofuran (B95107) can effectively remove the MOM group. synarchive.com Other acidic reagents, such as boron trichloride (B1173362), are also known to cleave methoxymethyl ethers. acs.org

Interestingly, while acidic conditions are standard, deprotection of a MOM group on an oxindole (B195798) nitrogen, a related heterocyclic system, has been observed under basic conditions. jst.go.jp Treatment with sodium methoxide in methanol can lead to the removal of the MOM group, although this may also lead to the formation of the N-methylated byproduct. jst.go.jp This observation suggests that the choice of deprotection conditions can be tailored based on the specific substrate and the desired outcome.

The ability to selectively protect and deprotect the indole nitrogen using the methoxymethyl group provides chemists with a powerful tool for the regioselective functionalization of the indole-3-carbaldehyde core, enabling the synthesis of a diverse array of complex molecules.

Protecting GroupReagents for ProtectionReagents for Cleavage (Deprotection)
Methoxymethyl (MOM)Methoxymethyl chloride (MOM-Cl), N,N-diisopropylethylamine (DIPEA)Hydrochloric acid (HCl)
Methoxymethyl (MOM)Potassium hydride (KH), Methoxymethyl chloride (MOM-Cl)Boron trichloride (BCl₃)
Methoxymethyl (MOM)Sodium methoxide (NaOMe) in Methanol (MeOH) (on related oxindole systems)

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Regio- and Stereoisomers (e.g., syn/anti oxime isomers)

While specific studies on the oxime isomers of 1-(methoxymethyl)-1H-indole-3-carbaldehyde are not prevalent in the literature, the analysis of closely related N-substituted indole-3-carbaldehyde oximes provides a clear framework for their differentiation. The reaction of an aldehyde with hydroxylamine (B1172632) can produce two geometric isomers, syn and anti, which can be distinguished by NMR spectroscopy.

A study on 1-methoxyindole-3-carboxaldehyde oxime, a close analogue, demonstrated the successful synthesis and separation of its syn and anti isomers. nih.gov The elucidation of these isomers was achieved through detailed NMR analysis. It was noted that for products with electron-donating substituents on the indole (B1671886) nitrogen, such as a methoxy (B1213986) group, isomerization between the anti and syn forms can occur, particularly under acidic conditions. nih.gov In another study focusing on N-methyl and N-benzyl indole-3-carbaldehyde oximes, the less polar isomer was identified as the anti isomer and the more polar as the syn isomer based on their chromatographic behavior and distinct NMR spectra. rsc.org

Key diagnostic features in the ¹H NMR spectra for differentiating these isomers include the chemical shift of the imine proton (-CH=NOH) and the oxime hydroxyl proton (-OH). For instance, in N-benzylindole-3-carbaldehyde oxime, the syn isomer exhibits an -OH signal at δ 10.33 ppm, while the corresponding proton in the anti isomer appears further downfield. rsc.org The spatial proximity of the oxime -OH group to the indole ring protons in the syn isomer often leads to observable Nuclear Overhauser Effect (NOE) correlations, for example between the imine proton and the H2 proton of the indole, which are absent in the anti isomer. This technique provides a definitive assignment of the stereochemistry. nih.gov

Detailed Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis

The expected ¹H NMR spectrum would feature distinct signals for the methoxymethyl group, including a singlet for the methoxy protons (-OCH₃) and a singlet for the methylene (B1212753) protons (-N-CH₂-O-). The indole ring protons would appear in the aromatic region, with the H2 proton showing as a characteristic singlet downfield. The protons of the benzene (B151609) moiety (H4, H5, H6, and H7) would present as a complex multiplet system. The most downfield signal would be the singlet corresponding to the aldehyde proton (-CHO).

The ¹³C NMR spectrum would similarly show characteristic peaks. The aldehyde carbon (C=O) would be the most deshielded, appearing around δ 184-185 ppm. The carbons of the indole ring would resonate in the range of δ 110-140 ppm. The methoxymethyl group would introduce two specific signals for the methylene carbon (-N-CH₂-O-) and the methoxy carbon (-OCH₃).

The following tables present typical chemical shift ranges for the key functional groups, compiled from analogous structures.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H 9.9 - 10.1 Singlet
Indole H2 7.7 - 8.3 Singlet
Indole H4-H7 7.2 - 8.4 Multiplet
N-CH₂-O 5.4 - 5.6 Singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 184.0 - 185.5
C2 137.0 - 139.0
C3 118.0 - 120.0
C3a 124.0 - 126.0
C4 120.0 - 124.0
C5 122.0 - 124.0
C6 121.0 - 123.0
C7 109.0 - 111.0
C7a 137.0 - 138.0
N-CH₂-O 75.0 - 78.0

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would be observed between the adjacent aromatic protons on the benzene ring (H4-H5, H5-H6, H6-H7), confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that bears a proton, such as C2-H2, C4-H4, C5-H5, C6-H6, C7-H7, and the carbons of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular framework. Expected key HMBC correlations would include the aldehyde proton to C3 and C3a, the H2 proton to C3, C3a, and C7a, and the N-CH₂ protons to C2 and the methoxy carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₁₁NO₂), the theoretical exact mass can be calculated.

While specific HRMS data for this compound is scarce in the literature, data for the closely related 1-methoxy-1H-indole-3-carbaldehyde (C₁₀H₉NO₂) is available, with a calculated monoisotopic mass of 175.063328530 Da. Experimental mass spectrometry data for this analogue shows a precursor ion [M+H]⁺ at m/z 176.18, confirming its molecular weight. For the target compound, this compound, an HRMS (ESI) analysis would be expected to show a prominent [M+H]⁺ ion that precisely matches the calculated mass for C₁₁H₁₂NO₂⁺.

Interactive Table: HRMS Data

Compound Formula Calculated Mass (m/z) [M+H]⁺ Observed Mass (m/z) [M+H]⁺
This compound C₁₁H₁₁NO₂ 190.08115 Data not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the indole ring, and C-O stretching vibrations from the methoxymethyl ether linkage.

Data from 1-methyl-1H-indole-3-carbaldehyde shows a strong C=O stretching vibration, confirming the presence of the aldehyde. Similarly, IR spectra for various substituted indole-3-carbaldehydes consistently show the characteristic aldehyde peak.

Interactive Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1650 - 1680
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Indole Ring (C=C) Stretch 1450 - 1600

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this review, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, has been determined. Its structure reveals a nearly planar indole ring system. In the crystal, molecules are linked by N–H⋯O hydrogen bonds, forming chains. For this compound, the N-H hydrogen bond donor is absent. Therefore, its crystal packing would be dictated by weaker C-H···O interactions and van der Waals forces, potentially leading to a significantly different solid-state architecture. The determination of its crystal structure would be a valuable contribution to the chemical literature.

Computational and Theoretical Investigations of 1 Methoxymethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical studies are instrumental in elucidating the fundamental electronic properties of a molecule. For a compound like 1-(methoxymethyl)-1H-indole-3-carbaldehyde, these studies would provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.

Analysis of Aromaticity and Electron Density Distribution

The distribution of electron density, calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the polarization of bonds and the partial charges on each atom. In this compound, the electron-withdrawing nature of the 3-carbaldehyde group would lead to a decrease in electron density at the C3 position of the indole (B1671886) ring. Conversely, the nitrogen atom and the methoxymethyl group at the N1 position would influence the electron density distribution across the pyrrole (B145914) moiety. The oxygen atoms in the methoxymethyl and carbaldehyde groups would exhibit significant negative partial charges, indicating their role as potential sites for electrophilic attack.

Table 1: Illustrative NBO Charges for a Generic 1-Substituted-1H-indole-3-carbaldehyde

AtomHypothetical Partial Charge (a.u.)
N1-0.4 to -0.6
C2+0.1 to +0.3
C3+0.2 to +0.4
C(aldehyde)+0.3 to +0.5
O(aldehyde)-0.5 to -0.7
N(methoxymethyl)-0.4 to -0.6
O(methoxymethyl)-0.5 to -0.7

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Conformational Analysis and Energy Minima

The presence of the flexible methoxymethyl group at the N1 position introduces conformational complexity to this compound. Conformational analysis, typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, would identify the various stable conformers and their relative energies. The rotation around the N1-CH2 and CH2-O bonds would be of particular interest. The global minimum energy conformation would represent the most populated state of the molecule under given conditions. Studies on similar N-substituted indoles have shown that the orientation of the substituent relative to the indole plane can significantly impact the molecule's properties.

Mechanistic Investigations via Density Functional Theory (DFT)

DFT has become a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Pathway Mapping

For any reaction involving this compound, DFT calculations could be used to map the entire reaction pathway. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes during the reaction. For instance, in a nucleophilic addition to the carbaldehyde group, the TS would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond.

Prediction of Activation Energies and Rate Constants

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) for the reaction can be determined. This value is a critical factor in predicting the reaction rate. By incorporating thermal corrections and entropic effects, the Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant (k) via the Eyring equation. While no specific data exists for the title compound, studies on related indole derivatives have successfully used this approach to rationalize and predict reaction kinetics.

Table 2: Hypothetical Activation Energies for a Reaction of a 1-Substituted-1H-indole-3-carbaldehyde

Reaction TypeHypothetical ΔG‡ (kcal/mol)
Nucleophilic Addition15 - 25
Electrophilic Substitution20 - 30
Cycloaddition25 - 35

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational Prediction of Regio- and Stereoselectivity

In reactions where multiple products can be formed, DFT calculations can predict the regio- and stereoselectivity. By comparing the activation energies of the different possible reaction pathways, the most favorable pathway leading to the major product can be identified. For example, in a reaction involving both the indole ring and the carbaldehyde group, calculations could determine whether the reaction occurs preferentially at the C2 position of the indole, the benzene (B151609) ring, or the carbonyl carbon. Similarly, if a new chiral center is formed, the relative energies of the transition states leading to the different stereoisomers can predict the stereochemical outcome.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Conformational Flexibility: The primary points of conformational flexibility in this compound are the rotation around the N1-C(methoxymethyl) bond and the C3-C(aldehyde) bond. The methoxymethyl group at the N1 position introduces additional degrees of freedom compared to the parent indole-3-carbaldehyde. MD simulations would likely reveal a preferred range of dihedral angles for these bonds, governed by steric hindrance and electronic effects. The bulky methoxymethyl group may influence the orientation of the aldehyde group at the C3 position.

Solvent Effects: The behavior of this compound in different solvent environments is critical for understanding its reactivity and potential biological interactions. In polar solvents, such as water or ethanol, the solvent molecules would be expected to form hydrogen bonds with the oxygen atom of the aldehyde group and the ether oxygen of the methoxymethyl group. These interactions would stabilize the molecule and influence its conformational preferences. In nonpolar solvents, van der Waals interactions would dominate. MD simulations can quantify the extent of solvent structuring around the molecule and calculate the free energy of solvation, providing a measure of its solubility and partitioning behavior. A study on indole-3-carbaldehyde and 2-methylindole (B41428) as corrosion inhibitors highlighted the importance of inhibitor adsorption on metal surfaces in acidic solutions, a process significantly influenced by solvent interactions. researchgate.net

Table 1: Predicted Dominant Intermolecular Interactions of this compound in Different Solvents

Solvent TypeDominant InteractionsPredicted Effects on Conformation
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding with aldehyde and ether oxygensStabilization of specific conformers, potential for restricted rotation
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-dipole interactionsInfluence on electronic distribution and reactivity
Nonpolar (e.g., Hexane, Toluene)Van der Waals forcesGreater conformational freedom compared to polar solvents

Cheminformatic Analysis for Structure-Reactivity Relationships

Cheminformatics provides a suite of computational tools to analyze chemical structures and predict their properties and biological activities, establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).

Structural Descriptors and Predicted Properties: A variety of molecular descriptors can be calculated for this compound to correlate its structure with its reactivity. These descriptors include topological indices, electronic properties (such as electrostatic potential and frontier molecular orbital energies), and steric parameters. For instance, a QSAR study on 2-phenylindole-3-carbaldehyde derivatives identified the importance of electrostatic potential charges, surface area, and the presence of bulky groups for antimitotic activity. nih.gov The introduction of the methoxymethyl group at the N1 position of the indole scaffold is expected to alter these descriptors compared to the unsubstituted indole-3-carbaldehyde.

Table 2: Key Structural Features of this compound and Their Likely Influence on Reactivity

Structural FeatureLikely Influence on Reactivity
Indole Nucleus Aromaticity provides stability; the nitrogen and C3 position are key sites for reactivity. researchgate.net
3-Carbaldehyde Group Electron-withdrawing group, activates the indole ring for certain reactions and can participate in condensation reactions. researchgate.net
N1-Methoxymethyl Group Introduces steric bulk, potentially influencing the approach of reactants. The ether oxygen can act as a hydrogen bond acceptor. nih.gov

By leveraging computational and theoretical methods, a deeper understanding of the molecular behavior and reactivity of this compound can be achieved, guiding future research in its synthesis, applications, and biological evaluation.

Emerging Research Directions and Future Perspectives in 1 Methoxymethyl 1h Indole 3 Carbaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern organic chemistry is the development of environmentally benign and sustainable synthetic methods. For a versatile building block like 1-(methoxymethyl)-1H-indole-3-carbaldehyde, this involves exploring solvent-free reactions, continuous processing, and catalysis under mild, energy-efficient conditions.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. Research on the closely related 1-methoxyindole-3-carboxaldehyde has demonstrated the power of this approach. In one study, the corresponding aldehyde was converted into its oxime derivative via a solvent-free mechanochemical reaction using hydroxylamine (B1172632) hydrochloride and a base. This solid-state method achieved an almost complete conversion to the oxime, with yields reaching up to 95% after just 20 minutes of milling. numberanalytics.comacs.org This process not only eliminates the need for potentially hazardous solvents but also represents a scalable and environmentally friendly pathway that could be readily adapted for the synthesis of derivatives from this compound. numberanalytics.com The success of these solid-state reactions highlights a promising future for producing indole (B1671886) derivatives with minimal environmental impact.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, is another rapidly advancing area that promises safer, more efficient, and scalable chemical production. ucsb.edu While specific studies on the flow synthesis of this compound are not yet prevalent, the extensive application of flow chemistry to related indole syntheses underscores its immense potential.

The Vilsmeier-Haack reaction, a cornerstone for producing indole-3-carbaldehydes, has been successfully adapted to continuous flow systems. acs.orgwikipedia.org This is particularly significant because the reaction often involves hazardous reagents and thermally unstable intermediates, which can be handled much more safely in the controlled environment of a microreactor. acs.org Flow processes enable precise control over reaction time, temperature, and mixing, leading to cleaner reactions and easier scale-up. ucsb.edu Researchers have successfully applied continuous flow methods to various indole functionalizations, including Fischer indole synthesis, C-3 iodination, and N-H protection, demonstrating the technology's versatility. ucsb.edunih.gov The application of these established flow protocols to the Vilsmeier-Haack formylation of 1-(methoxymethyl)-1H-indole is a logical and anticipated next step, paving the way for its automated and continuous production. nih.gov

Reducing the energy input and harshness of chemical reactions is a key goal of green chemistry. The development of catalytic systems that operate under mild conditions is central to this effort. A significant advance in this area is the development of a catalytic version of the Vilsmeier-Haack formylation. Recently, a method using a 3-methyl-1-phenyl-2-phospholene 1-oxide catalyst was shown to effectively formylate indoles at room temperature. orgsyn.org This P(III)/P(V)=O catalytic cycle avoids the need for stoichiometric, harsh reagents and high temperatures typically associated with the classical Vilsmeier-Haack reaction. orgsyn.org Such catalytic, mild-condition approaches are directly applicable to the synthesis of this compound and represent a significant step toward more sustainable chemical manufacturing.

Exploration of Novel Reactivity Modes and Catalytic Systems

The N-alkoxy group in N-methoxyindole derivatives imparts unique reactivity that is not observed in typical N-alkyl or N-H indoles. This has opened up new avenues for synthetic chemists. Research on the closely analogous compound, 1-methoxyindole-3-carbaldehyde (B1618907), has shown that it can act as a versatile electrophile, undergoing regioselective nucleophilic substitution at the C-2 position.

This reactivity is remarkable because the indole nucleus typically undergoes electrophilic, not nucleophilic, substitution. The electron-withdrawing nature of the N-methoxy group activates the C-2 position, allowing it to be attacked by a wide range of nucleophiles. Successful substitutions have been demonstrated with sulfur, oxygen, nitrogen, and carbon-centered nucleophiles, providing straightforward access to 2-substituted indole-3-carbaldehydes, which are otherwise difficult to prepare. This novel reactivity has been proven to be an excellent method for constructing 2,3,6-trisubstituted indole frameworks. The introduction of a nitro group at the 6-position further enhances this reactivity, leading to even better yields.

Integration into Advanced Functional Material Research (e.g., optoelectronic properties of derived chromophores)

The indole-3-carbaldehyde scaffold is a valuable precursor for the synthesis of functional dyes and materials. While the optoelectronic properties of chromophores derived specifically from this compound are an emerging area, related structures have shown significant promise. For instance, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a known intermediate in the synthesis of C.I. Basic Orange 22, a commercial dye. dyestuffintermediates.com

Furthermore, indole-3-carbaldehyde can react with other molecules to form colored products with interesting properties. One study showed that its reaction with carbidopa (B1219) produces a yellow azine (I3AZ) with a maximum absorbance at 415 nm, making it useful for colorimetric analysis. unifi.it The development of such chromophores is crucial for applications in sensors and optoelectronic devices. The ability to tune the electronic properties of these dyes by modifying the substituents on the indole ring makes this compound an attractive building block for creating novel materials with tailored photophysical properties. researchgate.net Future work will likely focus on synthesizing and characterizing new chromophores derived from this compound to explore their potential in fields like organic light-emitting diodes (OLEDs) and nonlinear optics.

Expanding the Scope of Complex Chemical Scaffold Construction

The unique reactivity of N-alkoxyindole-3-carbaldehydes makes them powerful tools for building complex molecular structures. The ability to introduce a wide variety of substituents at the C-2 position through nucleophilic substitution provides a strategic advantage for synthesizing complex natural products and novel heterocyclic systems.

For example, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with p-chlorophenoxyacetonitrile in the presence of a base leads to the formation of a novel pyrimido[1,2-a]indole (B3349944) derivative in good yield. This transformation proceeds through a cascade of reactions including nucleophilic attack at C-2, followed by an intramolecular cyclization. This demonstrates that the aldehyde can serve as a linchpin for constructing elaborate, fused ring systems. The application of this methodology is being explored for the synthesis of complex, biologically active natural products that feature a substituted indole core.

Compound Reference Table

Compound NameStructure
This compound
1-Methoxyindole-3-carbaldehyde
Hydroxylamine hydrochloride
1-Methoxyindole-3-carboxaldehyde oxime
3-Methyl-1-phenyl-2-phospholene 1-oxide
1-Methoxy-6-nitroindole-3-carbaldehyde
p-Chlorophenoxyacetonitrile
Pyrimido[1,2-a]indole
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde
Indole-3-carbaldehyde azine (I3AZ)

Research Findings Summary

Research AreaKey FindingsReactants/ConditionsOutcome/Yield
Mechanochemical Synthesis Solvent-free oximation of 1-methoxyindole-3-carboxaldehyde. numberanalytics.comacs.orgAldehyde, NH2OH·HCl, NaOH/Na2CO3, Ball milling (20 min). numberanalytics.comacs.org~95% yield of oxime. numberanalytics.comacs.org
Catalysis under Mild Conditions Catalytic Vilsmeier-Haack formylation of indoles. orgsyn.orgIndole, DMF-d7, Phosphine oxide catalyst, MeCN, Room temp. orgsyn.orgGood yields for various substituted indoles. orgsyn.org
Novel Reactivity Nucleophilic substitution at C-2 of 1-methoxyindole-3-carbaldehyde.Aldehyde, Various nucleophiles (S, O, N, C), Base.Good to excellent yields of 2-substituted indoles.
Complex Scaffold Construction Synthesis of a novel pyrimido[1,2-a]indole derivative.1-Methoxy-6-nitroindole-3-carbaldehyde, p-chlorophenoxyacetonitrile, KOtBu, DMF.71% yield of the fused heterocyclic product.
Functional Material Precursor Formation of a colored azine for analysis. unifi.itIndole-3-carbaldehyde, Carbidopa, Acidic solution. unifi.itYellow I3AZ product (λmax = 415 nm). unifi.it

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